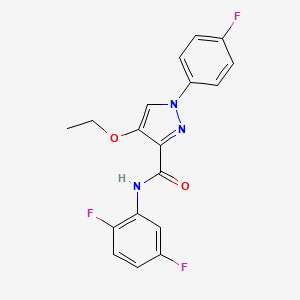
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H14F3N3O2, with a molecular weight of 361.3 g/mol. The structural features include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Fluorinated phenyl groups : Contributing to the compound's lipophilicity and potential receptor interactions.
- Ethoxy group : Enhancing solubility and bioavailability.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties by inhibiting key oncogenic pathways. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving:
- Inhibition of BRAF(V600E) : A mutation commonly found in melanoma, which is a target for several pyrazole-based drugs.
- EGFR Inhibition : Targeting the epidermal growth factor receptor involved in cell proliferation and survival.
A study demonstrated that certain pyrazole derivatives inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 85% at specific concentrations, showcasing their potential as anti-inflammatory agents in cancer therapy .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that compounds structurally related to this compound exhibited significant reduction in paw swelling compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well documented. Research indicates that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. For instance, in vitro assays revealed that certain pyrazole derivatives displayed promising results against multidrug-resistant strains .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a series of pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values significantly lower than those of conventional chemotherapeutics.
Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through the measurement of cytokine levels in treated animal models. The compound demonstrated a marked reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Data Tables
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-15-9-12(20)5-8-14(15)21/h3-10H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQAGWLXUSRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













